Nimocinol

Description

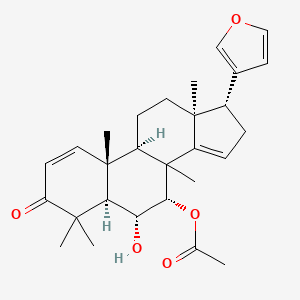

Structure

3D Structure

Properties

CAS No. |

95260-96-1 |

|---|---|

Molecular Formula |

C28H36O5 |

Molecular Weight |

452.6 g/mol |

IUPAC Name |

[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-6-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate |

InChI |

InChI=1S/C28H36O5/c1-16(29)33-24-22(31)23-25(2,3)21(30)10-13-27(23,5)20-9-12-26(4)18(17-11-14-32-15-17)7-8-19(26)28(20,24)6/h8,10-11,13-15,18,20,22-24,31H,7,9,12H2,1-6H3/t18-,20+,22+,23-,24+,26-,27+,28?/m0/s1 |

InChI Key |

GDMYRVKWBYREMU-SAGQAIRCSA-N |

SMILES |

CC(=O)OC1C(C2C(C(=O)C=CC2(C3C1(C4=CCC(C4(CC3)C)C5=COC=C5)C)C)(C)C)O |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3C1(C4=CC[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C)O |

Canonical SMILES |

CC(=O)OC1C(C2C(C(=O)C=CC2(C3C1(C4=CCC(C4(CC3)C)C5=COC=C5)C)C)(C)C)O |

Synonyms |

7 alpha-acetyl-17 alpha-(3-furyl)-6 alpha-hydroxy-4 alpha,4 beta,8 beta-trimethyl-5 alpha,18 alpha-androsta-1,14-dien-3-one nimonol |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathway Elucidation of Nimocinol

Precursor Identification and Isoprenoid Pathway Contribution

The journey to synthesizing complex molecules like nimocinol begins with simple five-carbon building blocks. The origin of these units is a critical first step in delineating the entire metabolic pathway.

Mevalonate (B85504) Pathway Involvement in Limonoid Biosynthesis

Limonoids are a specialized type of triterpenoid (B12794562), and their carbon skeleton is constructed from isoprene (B109036) units. nih.govfrontiersin.org In plants, two primary pathways supply these isoprene units: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. nih.gov Research has definitively shown that the MVA pathway is exclusively responsible for providing the precursors for limonoid biosynthesis, including this compound. nih.govresearchgate.net

| Experimental Approach | Key Finding | Reference |

|---|---|---|

| 13C Isotope Labeling | Isotopologue analysis of limonoids confirmed that their isoprene units were formed via the MVA pathway. | nih.govresearchgate.net |

| Mevinolin Inhibition (MVA Pathway) | Drastic decrease observed in limonoid production levels. | nih.gov |

| Fosmidomycin Inhibition (MEP Pathway) | Limonoid biosynthesis remained unaffected. | nih.gov |

| Gene Expression Analysis | The expression of the gene for HMG-CoA reductase (HMGR), the rate-limiting enzyme of the MVA pathway, was significantly higher than that of the MEP pathway's key enzyme (DXS) in limonoid-producing tissues. | nih.govresearchgate.net |

Identification of Intermediate Metabolites (e.g., Euphol (B7945317), Butyrospermol)

The MVA pathway produces the universal 30-carbon triterpene precursor, 2,3-oxidosqualene (B107256). pnas.orgnih.gov The cyclization of this linear molecule into a tetracyclic or pentacyclic skeleton is the first major diversification step. nih.gov For many years, the precise tetracyclic triterpene precursor for limonoids was a subject of speculation. Based on the stereochemistry of isolated limonoids, intermediates such as euphol, tirucallol, and their Δ⁷-isomer, butyrospermol, were considered likely candidates. frontiersin.org However, recent functional genomics and enzymatic studies have provided more definitive evidence. It is now understood that the triterpene precursor for limonoids is tirucalla-7,24-dien-3β-ol. pnas.orgnih.gov This specific scaffold is the foundational structure that undergoes subsequent modifications to become a protolimonoid and eventually a mature limonoid like this compound.

Enzymatic Transformations and Catalytic Mechanisms

Once the initial triterpene skeleton is formed, a series of complex enzymatic reactions, primarily involving cyclization and oxidation, remodel the molecule into the final this compound structure.

Role of Oxidosqualene Cyclases

Oxidosqualene cyclases (OSCs) are the "gatekeeper" enzymes that catalyze the crucial first committed step in triterpene biosynthesis. pnas.orgnih.gov These enzymes take the linear substrate, 2,3-oxidosqualene, and orchestrate a complex cascade of cyclizations and rearrangements to produce a specific multi-ringed scaffold. wikipedia.orgresearchgate.net In the context of this compound biosynthesis, researchers have identified and characterized specific OSCs from limonoid-producing plants, such as Azadirachta indica and Melia azedarach, that convert 2,3-oxidosqualene into tirucalla-7,24-dien-3β-ol. nih.govresearchgate.net The expression of the genes encoding these OSCs is often correlated with tissues that accumulate high levels of limonoids, further cementing their role in the pathway. nih.govfrontiersin.org

Characterization of Cytochrome P450 Systems

Following the initial cyclization by OSCs, the triterpene scaffold undergoes extensive oxidative modifications. These reactions are primarily catalyzed by a large and versatile family of enzymes known as cytochrome P450 monooxygenases (CYPs). nih.govfrontiersin.orgbeilstein-journals.org CYPs are responsible for introducing oxygen-containing functional groups (like hydroxyls, ketones, and epoxides) at specific positions on the triterpene backbone, which is essential for the structural diversification of limonoids. nih.govresearchgate.net

In the biosynthesis of limonoids, CYPs perform a series of oxidations on the tirucalla-7,24-dien-3β-ol scaffold to generate protolimonoids such as melianol. nih.govresearchgate.net Studies have identified specific CYPs from Melia azedarach and Citrus sinensis that, when co-expressed with the relevant OSC, can convert the triterpene precursor into melianol. researchgate.netjic.ac.uk The importance of these enzymes is also highlighted by inhibitor studies; the application of miconazole, a general cytochrome enzyme inhibitor, severely affects limonoid biosynthesis in neem cell cultures. nih.gov These oxidative steps are critical for the subsequent rearrangements and furan (B31954) ring formation characteristic of all limonoids. biorxiv.org

| Enzyme Class | Specific Enzyme (Example) | Function | Reference |

|---|---|---|---|

| HMG-CoA Reductase (HMGR) | AiHMGR | Catalyzes the rate-limiting step of the Mevalonate (MVA) pathway, supplying isoprenoid precursors. | nih.govresearchgate.net |

| Oxidosqualene Cyclase (OSC) | AiOSC1 | Catalyzes the cyclization of 2,3-oxidosqualene to form the initial tetracyclic triterpene scaffold, tirucalla-7,24-dien-3β-ol. | nih.govresearchgate.net |

| Cytochrome P450 (CYP) | MaCYP71CD2, MaCYP71BQ5 | Perform multiple oxidations on the triterpene scaffold to produce protolimonoids like melianol. | researchgate.netjic.ac.uk |

Genetic and Molecular Regulation of this compound Biosynthesis

The production of this compound and other limonoids is a tightly regulated process, controlled at the genetic level. This regulation ensures that these complex defense compounds are produced in the right tissues and at the appropriate developmental stages. Evidence for this regulation comes from transcriptomic analyses. As previously mentioned, the genes encoding rate-limiting enzymes in the MVA pathway, such as HMGR, show significantly higher expression levels in limonoid-producing tissues compared to genes of the MEP pathway. nih.govresearchgate.net

Furthermore, the expression of specific downstream genes, including those for OSCs and CYPs, often correlates with the accumulation of limonoids in different parts of the plant. pnas.orgresearchgate.net For example, studies in citrus have identified a specific transcription factor, CiMYB42, that positively regulates limonoid biosynthesis by binding to the promoter of the CiOSC gene and activating its expression. nih.gov While the specific transcription factors controlling this compound biosynthesis in Azadirachta indica are still under investigation, these findings suggest a common regulatory strategy where transcription factors orchestrate the expression of the structural genes in the pathway. frontiersin.orgresearchgate.net This genetic control allows the plant to fine-tune the production of these valuable secondary metabolites.

Gene Expression Analysis in Producing Tissues

The biosynthesis of this compound, a ring-intact limonoid, is intrinsically linked to the genetic machinery of the neem tree (Azadirachta indica). Research into the expression of genes involved in the broader limonoid biosynthetic pathway provides critical insights into this compound's formation. Limonoids are tetranortriterpenoids, synthesized primarily via the mevalonate (MVA) pathway in the plant's cytosol. frontiersin.orgnih.gov

Studies comparing different tissues of the neem tree have revealed differential gene expression that corresponds with the types of limonoids produced. This compound is known to accumulate to high levels in hard, mature leaves, in contrast to the more complex C-seco limonoid, azadirachtin (B1665905), which is predominantly found in young, tender leaves and fruits. nih.govresearchgate.netnih.gov This tissue-specific accumulation points to tightly regulated, localized gene expression.

Analysis of the rate-limiting enzymes in the two primary isoprenoid pathways—the MVA and the methylerythritol phosphate (B84403) (MEP) pathways—supports the central role of the MVA pathway in limonoid synthesis. nih.gov Quantitative polymerase chain reaction (qPCR) experiments have shown that the expression level of 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMGR), a key regulatory enzyme of the MVA pathway, is significantly higher in various neem tissues compared to deoxyxylulose-phosphate synthase (DXS), the rate-limiting enzyme of the MEP pathway. nih.govnih.govdowntoearth.org.in This finding is consistent with labeling studies using inhibitors, where MVA pathway inhibitors drastically reduced limonoid production, while MEP pathway inhibitors had little effect. nih.govnih.govdowntoearth.org.in

Transcriptome analyses of neem tissues like leaves, fruits, and kernel have identified a suite of genes believed to be involved in the later, more specialized steps of limonoid biosynthesis. nih.govnih.gov These candidate genes encode enzymes that modify the initial triterpene scaffold, including:

Oxidosqualene Cyclases (OSCs): These enzymes catalyze the crucial first step, cyclizing 2,3-oxidosqualene into a tetracyclic triterpene skeleton like tirucalla-7,24-dien-3β-ol, the presumed precursor for limonoids. frontiersin.orgnih.govpnas.org

Cytochrome P450s (CYPs): This large family of enzymes is responsible for the extensive oxidative modifications (hydroxylations, epoxidations) that decorate the triterpene backbone, leading to the vast diversity of limonoids. frontiersin.orgnih.gov Specific CYPs are likely responsible for the modifications that differentiate the this compound pathway from the azadirachtin pathway.

Other Modifying Enzymes: Gene families such as acyltransferases and esterases are also implicated in the final tailoring steps that produce the specific structures of this compound and other limonoids. researchgate.netnih.gov

Comparative tissue-expression studies have found that genes such as AiFDS (farnesyl diphosphate (B83284) synthase), AiSQS (squalene synthase), AiSQE3 (squalene epoxidase), and AiTTS1 (triterpene synthase) are more highly expressed in the kernel, a tissue rich in limonoids. nih.gov The specific expression patterns of certain CYPs and other modifying enzymes in mature leaves would be directly responsible for the high accumulation of this compound in that tissue.

Table 1: Key Gene Families Implicated in this compound and Limonoid Biosynthesis

| Gene/Enzyme Family | Abbreviation | Proposed Function in Pathway | Reference |

|---|---|---|---|

| 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase | HMGR | Rate-limiting enzyme of the MVA pathway, supplying precursors. | nih.govdowntoearth.org.in |

| Oxidosqualene Cyclase | OSC | Cyclization of 2,3-oxidosqualene to the initial triterpene scaffold. | nih.govpnas.org |

| Cytochrome P450 Monooxygenase | CYP | Catalyzes extensive oxidative modifications (e.g., hydroxylation, furan ring formation) of the triterpene skeleton. | frontiersin.orgnih.gov |

| Squalene (B77637) Synthase | SQS | Synthesizes squalene from two molecules of farnesyl diphosphate. | nih.gov |

| Squalene Epoxidase | SQE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. | nih.gov |

| Triterpene Synthase | TTS | Involved in the formation of the specific triterpene product from 2,3-oxidosqualene. | nih.gov |

Regulation by Environmental Factors

The biosynthesis of plant secondary metabolites, including terpenoids like this compound, is not static but is dynamically regulated by a range of external environmental cues. These factors can act as elicitors, triggering signaling cascades that modulate gene expression within the biosynthetic pathway, ultimately affecting the quantity and composition of the compounds produced. researchgate.net

While direct studies on the environmental regulation of this compound are limited, the principles governing terpenoid and limonoid biosynthesis in plants are well-established. The accumulation of these compounds is known to be influenced by genotype, tissue type, developmental stage, and various environmental stresses. frontiersin.org

Key environmental factors that can regulate limonoid biosynthesis include:

Light: Light intensity and quality are critical for photosynthesis, which provides the carbon precursors for all metabolic pathways, including the MVA pathway. Changes in light conditions can alter the expression of biosynthetic genes.

Temperature: Temperature stress can significantly impact enzyme activity and gene expression. For some plants, elevated temperatures have been shown to increase the production of certain terpenes, potentially as an adaptive mechanism for thermal tolerance.

Drought and Salinity: Water and salt stress are known to induce the production of various secondary metabolites as part of the plant's defense and adaptation response. These stresses can trigger hormonal signals (e.g., involving jasmonic acid) that upregulate defense-related pathways, which may include limonoid biosynthesis.

Nutrient Availability: The availability of essential nutrients, particularly carbon and nitrogen, directly impacts the balance between primary and secondary metabolism. Deficiencies or excesses can shift metabolic flux towards or away from the production of compounds like this compound.

These environmental signals are perceived by the plant and transduced into molecular responses, often involving transcription factors that bind to the promoter regions of biosynthetic genes (like HMGR, OSC, and CYPs), thereby activating or repressing their expression. This complex regulatory network allows the plant to fine-tune the production of this compound and other limonoids in response to changing environmental conditions, optimizing its defense and survival strategies.

Comparative Biosynthetic Analyses with Related Limonoids

The biosynthetic pathway leading to this compound is part of a larger, branching network that produces a wide array of limonoids. Comparing its synthesis to that of related compounds, particularly those within the same plant (Azadirachta indica) or in closely related species, illuminates the key enzymatic steps that create structural diversity.

Comparison with Azadirachtin (within A. indica)

The most significant comparison is with azadirachtin, the most famous and structurally complex limonoid from the neem tree. frontiersin.org

Structural Class: this compound is a "ring-intact" or basic limonoid, meaning it retains the fundamental four-ring (A, B, C, D) tetracyclic triterpene structure. nih.govnih.gov In contrast, azadirachtin is a "C-seco" limonoid, characterized by the oxidative cleavage of the C-ring, leading to a highly rearranged and oxygenated structure. nih.govnih.gov

Biosynthetic Divergence: Both this compound and azadirachtin originate from the same MVA pathway and share a common protolimonoid precursor, likely derived from the triterpene tirucalla-7,24-dien-3β-ol. frontiersin.orgnih.govpnas.org The biosynthetic pathways diverge at the point of C-ring modification. The pathway to this compound involves a series of oxidative modifications without breaking the ring system. Conversely, the pathway to azadirachtin involves a crucial C-ring scission event, followed by numerous further oxidations, acylations, and rearrangements catalyzed by a specific suite of cytochrome P450s and other enzymes.

Tissue-Specific Accumulation: This biosynthetic divergence is reflected in their accumulation patterns. This compound is found at high levels in mature, hardened leaves, whereas azadirachtin and other C-seco limonoids like salannin (B1681390) are predominantly synthesized and stored in the fruit and young leaves. nih.govnih.govresearchgate.netnih.gov This suggests that the genes encoding the enzymes for C-ring cleavage are highly expressed in fruit and young tissues, while the enzymatic machinery for producing intact-ring limonoids like this compound is more active in mature leaves.

Comparison with Limonoids from other Meliaceae and Rutaceae Species

The early steps of limonoid biosynthesis are conserved across different plant families, notably Meliaceae (e.g., Melia azedarach, chinaberry) and Rutaceae (e.g., Citrus species). pnas.orgnih.govresearchgate.net

Conserved Early Steps: Research has shown that an oxidosqualene cyclase (OSC) producing tirucalla-7,24-dien-3β-ol, and two subsequent cytochrome P450s that convert this precursor into the protolimonoid melianol, are conserved in A. indica, M. azedarach, and Citrus sinensis. pnas.orgnih.govjic.ac.uk This indicates a common evolutionary origin for the limonoid pathway in these diverse plants.

Divergent Late Steps: The vast structural differences between this compound, the meliacins from Melia, and the limonoids like limonin (B1675406) from citrus arise from the activities of divergent, species-specific enzymes (primarily CYPs) in the later stages of the pathway. These enzymes catalyze different patterns of oxidation, rearrangement, and functional group addition, leading to the unique limonoid profiles of each species.

Table 2: Comparative Features of this compound and Related Limonoids

| Feature | This compound | Azadirachtin | Limonin (Citrus) |

|---|---|---|---|

| Producing Plant | Azadirachta indica | Azadirachta indica | Citrus species |

| Structural Class | Ring-Intact Limonoid | C-Seco Limonoid | Ring-Intact Limonoid (with lactone rings) |

| Key Structural Feature | Intact tetracyclic core | Oxidatively cleaved C-ring | Two lactone rings (A and D) |

| Primary Tissue | Mature Leaves | Fruit, Young Leaves | Seeds, Fruit Tissues |

| Biosynthetic Origin | MVA Pathway | MVA Pathway | MVA Pathway |

| Shared Precursor | Tirucalla-7,24-dien-3β-ol | Tirucalla-7,24-dien-3β-ol | Tirucalla-7,24-dien-3β-ol |

| Key Biosynthetic Difference | Modifications without ring cleavage | C-ring scission and extensive rearrangement | A-ring modification (A-lactone formation) and furan ring formation |

| Reference | nih.govresearchgate.net | frontiersin.orgnih.gov | pnas.org |

Preclinical Pharmacological Investigations of Nimocinol

In Vitro Studies on Molecular and Cellular Mechanisms

In vitro studies provide a controlled environment to investigate the direct effects of a compound on specific enzymes, proteins, and cellular pathways. rasayucancerclinic.comiaea.org Research into Nimocinol has focused on its interactions with key molecular targets and its influence on fundamental cellular processes.

Modulation of Cellular Signaling Pathways

Investigation into how a compound modulates cellular signaling pathways can reveal its impact on various cellular functions, including growth, proliferation, and survival.

The mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, integrating signals from nutrients, growth factors, and energy status. creativebiomart.netnih.gov Aberrant mTOR signaling is implicated in various diseases, including cancer. nih.govnih.gov Research using this compound acetate (B1210297) has indicated its ability to inhibit mTOR signaling in breast cancer cells. nih.govuni-mainz.deresearchgate.net Western blotting analysis showed that this compound acetate inhibited the expression of mTOR and phospho-mTOR, as well as phospho-p70s6K, a downstream target of mTOR. nih.govresearchgate.net This suggests that this compound acetate can suppress this pro-survival pathway in these cellular contexts. nih.govuni-mainz.deresearchgate.net

| Protein | This compound Acetate Treatment Effect (Breast Cancer Cells) | Method | Reference |

| mTOR | Inhibition of expression | Western Blotting | nih.govresearchgate.net |

| phospho-mTOR | Inhibition of expression | Western Blotting | nih.govresearchgate.net |

| phospho-p70s6K | Inhibition of expression | Western Blotting | nih.govresearchgate.net |

Apoptosis, or programmed cell death, is a fundamental biological process crucial for tissue homeostasis and defense against diseases like cancer. novusbio.comqmul.ac.uk Pro-apoptotic signaling cascades involve a series of molecular events, including the activation of caspases and the cleavage of proteins such as PARP (Poly(ADP-ribose) polymerase). novusbio.comqmul.ac.uk Studies investigating this compound acetate have demonstrated its capacity to induce pro-apoptotic signaling in breast cancer cells. nih.govuni-mainz.deresearchgate.net Treatment with this compound acetate led to increased levels of cleaved caspase-9 and caspase-3, key executioners in the apoptotic pathway. nih.govresearchgate.net Furthermore, cleavage of PARP, a marker of caspase activation and apoptosis, was also observed in this compound acetate-treated cells. nih.govresearchgate.net These findings suggest that this compound acetate can activate the intrinsic apoptotic pathway. nih.govresearchgate.net this compound acetate treatment also led to upregulated BAX expression and inhibited Bcl-2 expression, further supporting the activation of apoptotic signals. nih.gov

| Protein | This compound Acetate Treatment Effect (Breast Cancer Cells) | Method | Reference |

| Caspase-9 | Increased cleaved levels | Western Blotting | nih.govresearchgate.net |

| Caspase-3 | Increased cleaved levels | Western Blotting | nih.govresearchgate.net |

| PARP | Increased cleaved levels | Western Blotting | nih.govresearchgate.net |

| BAX | Upregulated expression | Western Blotting | nih.gov |

| Bcl-2 | Inhibited expression | Western Blotting | nih.gov |

Other Pathways Associated with Inflammation and Microbial Resistance

This compound is a constituent of Azadirachta indica (Neem), a plant traditionally recognized for its medicinal properties, including effects related to inflammation and microbial resistance. happi.commdpi.compharmacognosyasia.comabrinternationaljournal.orgworldneemorganisation.orgdrugs.comnih.govijnrd.orgsemanticscholar.orgmdpi.comjetir.org While Neem extracts and other compounds isolated from Neem have demonstrated antimicrobial activities against various bacteria and fungi, specific detailed research focusing solely on this compound's direct impact on microbial resistance pathways is limited in the currently available information. mdpi.comabrinternationaljournal.orgworldneemorganisation.orgnih.govsemanticscholar.orgmdpi.comjetir.orgnih.gov The anti-inflammatory attributes associated with Neem and its components, including potentially this compound, may involve the modulation of inflammatory pathways. mdpi.comjetir.orgscribd.com However, comprehensive studies specifically delineating this compound's role in these "other pathways" beyond general anti-inflammatory effects require further dedicated investigation.

Effects on Cellular Proliferation and Viability in Preclinical Cell Lines

Studies have investigated the effects of this compound acetate (NA), a derivative of this compound, on the proliferation and viability of preclinical cancer cell lines. Research involving breast cancer (BCa) cell lines, such as ER-positive MCF-7 and ER-negative MDA-MB-231, demonstrated that this compound acetate inhibited cell proliferation in a dose-dependent manner. happi.com

The half-maximal inhibitory concentration (IC50) values for this compound acetate on these breast cancer cell lines were determined after 24 hours of treatment: happi.com

| Cell Line | IC50 (μM) |

| MCF-7 | 5 |

| MDA-MB-231 | 7.5 |

It was observed that at these IC50 concentrations, this compound acetate did not induce apoptosis or cause cell cycle arrest in the breast cancer cells within a 48-hour treatment period, suggesting its primary effect was on inhibiting proliferation and reducing viability rather than triggering immediate programmed cell death. happi.com Importantly, this compound acetate showed selective growth inhibition in BCa cells and did not exhibit significant toxicity towards normal breast epithelial cells (MCF-12A) or peripheral blood mononuclear cells (PBMCs). happi.com

Induction of Autophagy and Autolysosome Formation

This compound acetate has been shown to induce autophagy, a cellular process involving the formation of autophagosomes and their fusion with lysosomes to form autolysosomes for the degradation and recycling of cellular components, in breast cancer cell lines. happi.comdrugs.comnih.gov

Confocal microscopy and live cell imaging techniques utilizing tandem sensors like GFP-RFP-LC3B have provided visual evidence of the formation of autophagosomes (characterized by neutral pH and fluorescence from both GFP and RFP) and autolysosomes (characterized by acidic pH and primarily RFP fluorescence due to GFP quenching) in BCa cells treated with this compound acetate. happi.comdrugs.comnih.gov This induction of autophagosome and autolysosome formation was found to be more pronounced in breast cancer cells compared to normal breast epithelial cells. happi.comdrugs.com

Mechanistically, this compound acetate was observed to downregulate the phosphorylation of mTOR, a key regulator that inhibits autophagy. happi.comdrugs.com The inhibition of mTOR signaling is known to activate autophagy. happi.com The induction of autophagy by this compound acetate appears to be mediated through the activation of LC3B, a protein essential for the formation of autophagosomes. happi.comdrugs.comnih.gov Studies using siRNA to downregulate LC3B expression demonstrated a significant suppression of the growth inhibitory effects of this compound acetate in BCa cells, indicating the crucial role of LC3B-mediated autophagy in the compound's action. happi.comdrugs.com

Interaction with Viral and Host Proteins (Computational and In Vitro)

Computational approaches, such as molecular docking studies, have been employed to explore the potential interactions of this compound with viral and host proteins, particularly in the context of viruses like SARS-CoV-2. abrinternationaljournal.org These in silico investigations aim to predict the binding affinities and potential inhibitory effects of compounds on specific protein targets involved in viral infection and host responses.

This compound has been mentioned in computational profiling studies that assessed the potential of various compounds, including those derived from Azadirachta indica, against targets associated with coronavirus. abrinternationaljournal.org Some computational analyses have suggested that this compound may exhibit affinity for certain protein targets related to COVID-19.

While computational studies offer valuable preliminary insights and can guide further experimental design, in vitro experimental validation is essential to confirm these predicted interactions and evaluate their biological significance. The available information primarily highlights the computational aspect of this compound's potential interactions with viral and host proteins, suggesting this as a promising area for future in vitro research to elucidate the nature and implications of these interactions.

In Vitro Biological Activities

Beyond its effects on cellular proliferation and autophagy, this compound has also been investigated for other in vitro biological activities, including potential anticoagulant and anti-inflammatory properties.

Anticoagulant Activity

This compound, a synthetic compound containing a hydroxycoumarin structure, has been explored for potential anticoagulant activity. mdpi.com Its structural similarity to warfarin, a widely used anticoagulant, has led to investigations into its ability to interact with the blood clotting cascade. mdpi.com

Specifically, research has considered the potential of this compound to inhibit vitamin K epoxide reductase, an enzyme vital for the regeneration of vitamin K, which is necessary for the synthesis of several blood clotting proteins. mdpi.com Inhibition of this enzyme is a known mechanism of action for coumarin-based anticoagulants like warfarin. mdpi.com

Although the structural resemblance and potential mechanism suggest anticoagulant properties, detailed in vitro data specifically quantifying this compound's anticoagulant activity or its direct inhibitory effect on vitamin K epoxide reductase was not extensively available in the immediate search results. However, a related compound, nimocinolide, was identified as a potential lead against class II anticoagulant phospholipase A2 in a computational study, indicating possible interactions with clotting-related enzymes within this class of compounds.

Anti-inflammatory Activity

This compound is also associated with anti-inflammatory properties, which are often linked to the presence of the coumarin (B35378) scaffold in its structure and its origin from Azadirachta indica, a plant known for its anti-inflammatory effects. mdpi.comscribd.com

The coumarin family of compounds is recognized for possessing a range of pharmacological activities, including anti-inflammatory effects. mdpi.com this compound has been listed among the compounds found in Neem extracts that are associated with anti-inflammatory activity. happi.comjetir.orgscribd.com

While the association between this compound and anti-inflammatory effects is noted, detailed in vitro studies specifically isolating and quantifying this compound's anti-inflammatory activity through specific cellular or molecular assays (e.g., measuring the inhibition of pro-inflammatory mediators or the modulation of signaling pathways) were not extensively presented in the provided search snippets focused solely on this compound. However, the general anti-inflammatory properties of Neem extracts, which contain this compound, have been demonstrated in various in vitro and in vivo studies, providing a broader context for this potential activity.

Antimicrobial Activity

Research into Azadirachta indica extracts, which contain this compound, has demonstrated notable antimicrobial properties, encompassing both antibacterial and antifungal effects. mdpi.comencyclopedia.pubhappi.comabrinternationaljournal.orgnih.govals-journal.combodybelize.comnih.govsemanticscholar.orgijnrd.orgnih.govjetir.org this compound itself has been specifically noted as present in neem leaves exhibiting insecticidal and antifungal effects. happi.com

Antibacterial Effects

Extracts from different parts of the neem tree, containing compounds like this compound, have shown antibacterial activity against a range of pathogenic bacteria. These include Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Staphylococcus coagulase, Streptococcus mutans, Streptococcus viridans, Streptococcus salivarius, Streptococcus uberis, Listeria ivanovii, and Bacillus pumilus, as well as Gram-negative bacteria like Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, Enterobacter cloacae, Vibrio paraheamolyticues, Bacteroides intermedius, Bacteroides gingivalis, Xanthomonas citri, and Xanthomonas campestris. mdpi.comencyclopedia.pubals-journal.comnih.govsemanticscholar.orgijnrd.orgnih.govjetir.org Studies have indicated that neem extracts can inhibit the growth and/or viability of these bacterial strains. mdpi.comsemanticscholar.org For instance, neem soaps formulated with Azadirachta indica secondary metabolites demonstrated bactericidal effects against several pathogens, with varying Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values depending on the extract source and bacterial strain. nih.gov

Antifungal Effects

This compound is present in neem leaf extracts that have exhibited antifungal activity against various human fungal pathogens. mdpi.comencyclopedia.pubhappi.comnih.govnih.govmdpi.com These include dermatophytes such as Microsporum gypseum, Microsporum canis, Epidermophyton floccosum, Trichophyton concentricum, Trichophyton rubrum, and Trichophyton violaceum, as well as other fungi like Aspergillus terreus, Candida albicans, Aspergillus niger, Aspergillus fumigatus, and Aspergillus flavus. mdpi.comencyclopedia.pubhappi.comnih.govnih.govmdpi.com The antifungal effect of neem leaf extracts has been observed to increase with concentration. nih.gov However, one study investigating purified nimonol, a compound found alongside this compound in neem extracts, reported that nimonol alone did not show antifungal activity against the tested fungal pathogens, suggesting that the antifungal effects of the extract may be due to the combined action of multiple components or other compounds present. nih.gov Despite this, this compound from neem leaves is still associated with antifungal effects. happi.com

Anticancer Activity in Preclinical Cell Models

Preclinical investigations have explored the potential anticancer activity of this compound, particularly in various cancer cell lines.

Breast Cancer Cell Line Studies

This compound acetate (NA), a derivative related to this compound, has demonstrated significant anticancer effects in preclinical studies using breast cancer cell lines. nih.govnih.govuniv-bio.comresearchgate.net Research has shown that NA induces growth inhibition in both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) breast cancer cells in a dose-dependent manner. nih.govnih.gov Notably, NA did not exhibit toxicity towards normal breast epithelial (MCF-12A) cells. nih.govnih.gov

Studies have determined the half-maximal inhibitory concentration (IC50) values for this compound acetate in these cell lines:

| Cell Line | IC50 (µM) | Reference |

| MCF-7 | 5 | nih.gov |

| MDA-MB-231 | 7.5 | nih.gov |

The mechanism underlying the anticancer effects of this compound acetate in breast cancer cells involves the induction of autophagy. nih.govnih.govuniv-bio.comresearchgate.net Specifically, NA treatment leads to the activation of LC3B, an autophagy marker, and promotes the formation of acidic autophagy vesicles and autolysosomes. nih.govnih.govuniv-bio.com Furthermore, this compound acetate has been shown to inhibit mTOR-mediated pro-survival signaling, contributing to the observed growth inhibition in breast cancer cells. nih.govnih.gov Downregulation of LC3B expression has been shown to significantly inhibit the anticancer effects of NA in these cells. nih.govnih.gov

Other Cancer Cell Line Investigations

Beyond breast cancer, this compound has been mentioned in the context of anticancer activity in other preclinical cell models. This compound, often discussed alongside other compounds from Azadirachta indica, has been associated with anticancer activity in a range of cancer cell lines, including those derived from lung cancer, osteosarcoma, neuroblastoma, choriocarcinoma, leukemia, and melanoma. mathewsopenaccess.comjpionline.org Additionally, compounds including this compound have been reported to suppress the viability of HeLa cervical cancer cells. mathewsopenaccess.comjpionline.org While these findings suggest a broader spectrum of potential anticancer activity for this compound or extracts containing it, detailed data specifically on isolated this compound's effects and mechanisms in these other cell lines may be less extensively reported compared to the studies on breast cancer. mathewsopenaccess.comjpionline.orguni-mainz.de

Antiviral Activity against Specific Pathogens (e.g., SARS-CoV-2)

Neem extracts, containing this compound and other bioactive compounds, have been reported to possess antiviral properties. abrinternationaljournal.orgbodybelize.comijnrd.orgnih.gov this compound itself is listed as a constituent of Azadirachta indica with potential antiviral activity. bodybelize.com

In the context of specific pathogens like SARS-CoV-2, computational (in silico) studies have explored the potential of this compound as an antiviral agent. These studies have suggested that this compound may act as a potential inhibitor of SARS-CoV-2 proteases, such as the main protease (Mpro), or exhibit high affinity for other COVID-related molecular targets based on molecular docking simulations. ijbpas.comdntb.gov.uaencyclopedia.puboutbreak.infoomicsdi.orgijpsr.comdntb.gov.ua Furthermore, in silico analysis has indicated that this compound shows pronounced structural evidence as a potential inhibitor of the HIV-1 protease enzyme. ijbpas.com It is important to note that these findings are primarily based on computational predictions and require further validation through in vitro and in vivo studies to confirm the direct antiviral efficacy of isolated this compound against these specific pathogens.

Antidiabetic and Hypoglycemic Potential in Cellular Assays

Preclinical research has explored the potential of neem compounds, including limonoids like this compound, in managing diabetes and hyperglycemia. While direct cellular assay data specifically for this compound is limited in the provided sources, studies on neem extracts containing this compound offer insights into potential mechanisms. Phytochemicals found in neem leaves, such as limonoids and azadiradione, have demonstrated potent inhibitory effects on human pancreatic alpha-amylase in in vitro settings. This inhibition is considered a fundamental target for antidiabetic strategies aimed at lowering post-prandial glucose levels by reducing carbohydrate digestion saudijournals.com. The ability of these compounds to bind and inactivate alpha-amylase suggests a mechanism by which this compound, as a component of neem extracts, could contribute to hypoglycemic effects.

In Vivo Preclinical Efficacy Studies in Animal Models

Preclinical studies utilizing animal models have provided evidence for the efficacy of neem and its constituents in addressing certain diseases and in pest control.

Investigation in Disease-Specific Animal Models (e.g., Diabetes, Cancer)

Diabetes: Animal model studies using diabetic rats have investigated the hypoglycemic effects of neem leaf extracts, which contain this compound. These studies have reported reductions in blood glucose levels and improvements in other related parameters cyberleninka.ruresearchgate.netresearchgate.net. For instance, a 2024 study on the effects of A. indica aqueous leaf extract in high-fat and fructose-induced type-2 diabetic rats observed a reduction in fasting blood glucose and improved glucose tolerance researchgate.net. Another study in alloxan-induced hyperglycemic rats showed that a combination of extracts including A. indica had hypoglycemic effects and improved the morphology of the islets of Langerhans researchgate.net.

Cancer: Research has explored the potential anticancer effects of this compound and its derivatives in preclinical models. This compound acetate (NA), a derivative of this compound, demonstrated inhibition of growth in both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) breast cancer cells in a dose-dependent manner in in vitro studies. The half-maximal inhibitory concentration (IC50) values were reported as 5 µM for MCF-7 cells and 7.5 µM for MDA-MB-231 cells. Importantly, NA did not exhibit significant toxicity towards normal breast epithelial cells. The mechanism of action was linked to the inhibition of mTOR-mediated pro-survival signaling, and the anticancer effects were associated with the activation of LC3B nih.gov. While this study focused on a derivative, it highlights the potential of this compound-related compounds in cancer research. Other studies on neem extracts containing compounds like this compound have also indicated potential anticancer activity kemri.go.kemathewsopenaccess.com. Furthermore, nimbolide, another limonoid from neem, has shown efficacy in various preclinical animal cancer models, including reducing the growth of colorectal cancer xenografts in mice researchgate.netmdpi.com.

Here is a summary of selected preclinical findings:

| Study Type | Model/Cell Line | Compound/Extract Tested | Key Finding | Source |

| Cellular Assay (Indirect) | Human Pancreatic Alpha-Amylase | Neem Limonoids (incl. This compound) | Inhibition of enzyme activity, potential for lowering post-prandial glucose. | saudijournals.com |

| In Vivo (Diabetes) | Diabetic Rats | Neem Leaf Extract | Hypoglycemic effects, improved glucose tolerance. | researchgate.net |

| In Vivo (Diabetes) | Alloxan-induced Hyperglycemic Rats | Combination Extract (incl. A. indica) | Hypoglycemic effects, improved islet morphology. | researchgate.net |

| Cellular Assay (Cancer) | MCF-7 (Breast Cancer) | This compound Acetate | Inhibited proliferation (IC50 = 5 µM), inhibited mTOR signaling, linked to LC3B activation. | nih.gov |

| Cellular Assay (Cancer) | MDA-MB-231 (Breast Cancer) | This compound Acetate | Inhibited proliferation (IC50 = 7.5 µM), inhibited mTOR signaling, linked to LC3B activation. | nih.gov |

| In Vivo (Cancer - Related Cpd) | Colorectal Cancer Xenografts (Mice) | Nimbolide | Reduced tumor growth. | researchgate.netmdpi.com |

Efficacy in Pest Control Models

Neem and its constituents, including this compound, have a well-established reputation as natural agents for pest control abrinternationaljournal.orgconnectjournals.commedicalmate.gr. Their use in this area is often highlighted for being environmentally friendly compared to synthetic alternatives connectjournals.com.

Insecticidal Activity against Larval Stages

This compound has demonstrated insecticidal activity against the larval stages of various pests. In studies on the fourth instar larvae of the mosquito Aedes aegypti, this compound exhibited toxicity with a reported LC50 value of 83 ppm researchgate.net. Another related compound, 22, 23-dihydrothis compound, also showed insecticidal activity against the fourth instar larvae of the mosquito Anopheles stephensi researchgate.net. Beyond direct toxicity, in silico docking studies have explored the potential of this compound to interfere with insect development. This compound was found to dock effectively with the ecdysone (B1671078) receptor in two economically important lepidopteran pests, Helicoverpa armigera and Plutella xylostella. This interaction suggests that this compound could potentially act as an ecdysone agonist or antagonist, thereby disrupting the molting process and offering a mechanism for insect control semanticscholar.org. The presence of this compound in neem leaves is associated with insecticidal effects happi.com, and limonoids, including this compound, are generally recognized for their insecticidal properties mdpi.com.

Here is a summary of insecticidal activity against larval stages:

| Target Pest (Larval Stage) | Compound Tested | Observed Effect | Result/Value | Source |

| Aedes aegypti (4th instar) | This compound | Toxicity | LC50 = 83 ppm | researchgate.net |

| Anopheles stephensi (4th instar) | 22, 23-dihydrothis compound | Insecticidal Activity | Not specified | researchgate.net |

| Helicoverpa armigera | This compound | Ecdysone Receptor Docking | Effective Docking | semanticscholar.org |

| Plutella xylostella | This compound | Ecdysone Receptor Docking | Effective Docking | semanticscholar.org |

Structure Activity Relationship Sar Studies of Nimocinol and Its Analogs

Elucidation of Essential Structural Motifs for Biological Activities

While dedicated, in-depth SAR studies focused exclusively on Nimocinol are not extensively detailed in the provided search results, broader investigations into the SAR of related neem limonoids offer valuable insights into the likely crucial structural elements. For instance, studies on azadirone, another limonoid from Azadirachta indica, highlight the significance of the alpha,beta-unsaturated enone system in the A-ring, the functional group at the C-7 position (such as an acetyloxy, chloroacetyloxy, or keto group), and the furan (B31954) moiety for its cytotoxic properties. researchgate.net Given the structural similarities among neem limonoids, these features are also likely contributors to the biological activities observed for this compound.

This compound has been noted for its anti-malarial and anti-plasmodial activities. ammpdb.com Research on other antimalarial compounds demonstrates that even subtle structural alterations can profoundly influence activity, as well as pharmacokinetic properties like solubility and metabolic stability. nih.gov Although the specific essential structural motifs of this compound for its anti-malarial activity are not explicitly detailed in the search results, the general SAR trends in limonoids suggest that the furan ring and modifications on the core steroid-like structure are likely important determinants of activity.

Synthesis and Evaluation of this compound Derivatives (e.g., this compound Acetate)

This compound is chemically defined, and its IUPAC name indicates it is already an acetate (B1210297) derivative, specifically with an acetate group at the C-7 position. nih.gov The formation of acetate derivatives is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a compound, such as solubility, cell permeability, and metabolic fate. scielo.org.conih.gov While the search results confirm the existence of this compound and mention Nimocinolide nih.gov, and list this compound as a synonym for its acetate form nih.gov, detailed reports specifically on the synthesis and comparative biological evaluation of this compound acetate against other potential this compound derivatives are not prominently featured. However, the mention of compounds like "6α-O-acetyl-7-deacetyl this compound" in one source suggests that modifications at positions C-6 and C-7, including acetylation and deacetylation, have been explored for structures related to this compound. researchgate.net

Computational Approaches in SAR Analysis

Computational methods have become indispensable tools in modern drug discovery and the analysis of SAR. researchgate.netresearchgate.net These techniques enable researchers to predict and understand the interactions between small molecules and their biological targets, offering a more efficient alternative to solely experimental approaches. mdpi.comijoear.com

Molecular docking is a computational technique used to predict how a small molecule, such as this compound or one of its analogs, might bind to a specific target protein or enzyme. mdpi.comijoear.com This method predicts the most probable binding orientation and estimates the binding affinity, providing insights into the potential strength of the interaction. mdpi.com

This compound has been included in molecular docking studies investigating the potential of natural compounds from Azadirachta indica to interact with various biological targets. These targets include viral proteins like the SARS-CoV-2 main protease (Mpro) and insect ecdysone (B1671078) receptors. researchgate.netresearchgate.netsemanticscholar.orginnovareacademics.in These studies utilize docking to predict the binding mode of this compound and estimate the binding energy, which serves as an indicator of the potential for a stable interaction. For example, molecular docking simulations have predicted favorable binding properties for this compound with the COVID-19 main protease. researchgate.netresearchgate.netinnovareacademics.in this compound has also demonstrated effective docking with the ecdysone receptor in certain insect pests, suggesting a possible mechanism for its activity against insects. semanticscholar.org

Molecular dynamics (MD) simulations are advanced computational techniques that simulate the dynamic behavior of atoms and molecules over time. ebsco.comrsc.org Unlike the static nature of docking, MD simulations provide a time-dependent view of the ligand-target interaction, taking into account the inherent flexibility of both the small molecule and the target protein. ebsco.comomicsdi.org This dynamic perspective allows for a more realistic representation of the binding process and can help assess the stability of the resulting complex. omicsdi.org

While the provided search results mention the application of molecular dynamics simulations within computational workflows for identifying potential drug candidates from natural products researchgate.netresearchgate.netnih.gov, specific detailed MD simulations focused uniquely on this compound's interaction with a particular biological target are not explicitly described. Nevertheless, the integration of MD simulations with docking is recognized as a powerful approach for characterizing the behavior of potential therapeutic compounds. omicsdi.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that establishes a mathematical correlation between the structural characteristics of a set of compounds and their measured biological activity. By analyzing data from molecules with known structures and activities, QSAR models can be built to predict the biological activity of novel compounds based solely on their structural features. ijoear.com

The search results acknowledge QSAR as a computational tool employed in drug discovery and SAR studies. ijoear.comdntb.gov.ua However, specific QSAR modeling studies that have focused on this compound and its analogs are not detailed within the information obtained. Developing QSAR models typically requires a collection of structurally related compounds for which experimental biological activity data is available.

Advanced Research Methodologies in Nimocinol Studies

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Mass spectrometry provides the molecular weight and fragmentation pattern of Nimocinol, which helps in confirming the molecular formula and identifying key structural fragments. nih.govnih.govpsu.edujcsp.org.pkresearchgate.net High-resolution mass spectrometry can provide the exact mass, further aiding in elemental composition determination. nih.govjcsp.org.pk UV and IR spectroscopy also contribute by indicating the presence of specific functional groups like hydroxyl, ester carbonyl, and double bonds. psu.edujcsp.org.pk

Studies on related compounds like nimocinolide have utilized similar spectroscopic techniques, and comparisons of NMR data have shown similarities in the carbocyclic nuclei, indicating shared structural features. psu.edu

Isotopic Labeling and Tracing for Biosynthetic Pathway Analysis

Isotopic labeling is a powerful technique used to investigate the biosynthetic pathway of this compound in plants, particularly in Azadirachta indica. tandfonline.comtandfonline.comresearchgate.netnih.govnih.govresearchgate.net By feeding the plant with precursors labeled with stable isotopes like ¹³C or radioactive isotopes like ¹⁴C and ³H, researchers can trace the incorporation of these labeled atoms into the final product, this compound. tandfonline.comtandfonline.comresearchgate.netnih.gov

Studies using [2-¹⁴C, 4R-³H₁] MVA (mevalonic acid) have shown that the mevalonate (B85504) pathway is the primary route for the biosynthesis of isoprene (B109036) units that form limonoids like this compound. tandfonline.comtandfonline.comresearchgate.netnih.govnih.gov Analysis of atomic and isotopic ratios in isolated this compound after feeding experiments provides insights into the rearrangement steps involved in the pathway, suggesting the involvement of intermediates like euphol (B7945317) and butyrospermol. tandfonline.comtandfonline.com

Ultra Performance Liquid Chromatography (UPLC)-tandem mass spectrometry is often used in conjunction with isotopic labeling to analyze labeled limonoid extracts and identify signature isoprenoid units incorporated into the molecule. researchgate.netresearchgate.netnih.govresearchgate.net Inhibitors of specific biosynthetic pathways, such as mevinolin for the MVA pathway, can also be used to confirm the contribution of different routes to this compound biosynthesis. researchgate.netnih.gov

Protein Expression and Interaction Analysis (e.g., Western Blotting, PPI Networks)

Research into the biological activities of this compound can involve studying its effects on protein expression levels and protein-protein interactions. Techniques such as Western blotting are used to quantify the levels of specific proteins in cells or tissues after treatment with this compound. This helps to understand how this compound might modulate cellular pathways by affecting protein abundance. For example, studies investigating the effects of this compound acetate (B1210297) on breast cancer cells have used Western blotting to evaluate levels of proteins involved in autophagy and signaling pathways like Ras/Raf/ERK and mTOR. researchgate.net

Protein-protein interaction (PPI) networks can be constructed using computational tools and databases to predict or analyze how this compound might interact with target proteins and how these interactions could affect cellular processes. ejbps.com While direct experimental evidence of this compound's binding to specific proteins is often sought through techniques like molecular docking (discussed in 5.7), understanding the broader network of interacting proteins provides context for its potential biological effects. Studies exploring the potential antiviral activity of neem compounds, including this compound, have utilized in silico methods to predict binding to viral proteins and host cell receptors, which implicitly relates to protein interaction analysis. nih.govresearchgate.netscispace.com

Transcriptomics and Gene Expression Profiling (e.g., qPCR, RNA-Seq)

By analyzing changes in gene expression profiles after exposure to this compound, researchers can identify the cellular pathways and biological processes that are influenced by the compound. This can provide insights into its mechanisms of action. For instance, transcriptomic analysis can reveal if this compound upregulates or downregulates genes involved in inflammation, apoptosis, cell cycle control, or other relevant functions. researchgate.netdrugs.com Studies on the biosynthesis of limonoids in neem have also utilized qPCR to examine the expression levels of genes encoding key enzymes in the mevalonate pathway, correlating gene expression with the accumulation of compounds like this compound. nih.gov

In Vitro Cell Culture Models for Mechanistic Research (2D and 3D Systems)

In vitro cell culture models are widely used to study the cellular and molecular mechanisms of this compound's biological activities in a controlled environment. Both two-dimensional (2D) and three-dimensional (3D) cell culture systems are utilized. researchgate.net

2D cell cultures, where cells are grown in a single layer on a flat surface, are commonly used for basic studies on cell proliferation, viability, migration, and apoptosis in response to this compound. Assays such as Cell Counting Kit-8 (CCK-8) and transwell assays are examples of techniques used in 2D cultures to assess these cellular behaviors. researchgate.net

3D cell culture models, such as spheroids or organoids, provide a more physiologically relevant environment that mimics the in vivo tissue structure and cell-cell interactions. These models can offer better insights into the efficacy and mechanisms of compounds compared to 2D cultures. Studies on this compound's effects on cancer cells, for example, might utilize 3D models to evaluate its ability to penetrate tissues or affect cell survival in a more complex microenvironment. Research on this compound acetate has used live cell imaging with fluorescent markers (GFP and RFP) in cell lines to visualize the formation of autophagosomes and autolysosomes, providing direct evidence of its impact on autophagy. researchgate.net

Animal Model Development and Application in Preclinical Research

Animal models are essential for evaluating the in vivo efficacy and potential therapeutic applications of this compound in a complex biological system. kemri.go.kenimml.orgleibniz-liv.denih.govnih.gov Various animal species, such as mice or guinea pigs, can be used depending on the research question and the specific disease or condition being studied. nimml.orgleibniz-liv.denih.gov

In Silico Methodologies for Drug Discovery and Target Identification

In silico methodologies, which involve computational approaches, play a significant role in drug discovery and target identification for compounds like this compound. scispace.comdntb.gov.uaacs.orgfrontiersin.orgglobalresearchonline.netresearchgate.netnih.gov These methods can help in predicting the potential biological activities of this compound, identifying potential protein targets, and screening virtual libraries of compounds. scispace.comacs.orgfrontiersin.orgglobalresearchonline.netresearchgate.netnih.gov

Molecular docking is a common in silico technique used to predict the binding affinity and interaction modes of this compound with specific protein targets. ejbps.comnih.govscispace.comresearchgate.netsemanticscholar.orgijpsr.com This can help prioritize compounds for further experimental testing and provide insights into their potential mechanisms of action. Studies have used molecular docking to evaluate the binding of this compound to viral proteins like those from SARS-CoV-2 and insect ecdysone (B1671078) receptors. nih.govscispace.comsemanticscholar.orgijpsr.com

Other in silico methods include virtual screening of databases to find compounds with similar structures or properties to this compound, quantitative structure-activity relationship (QSAR) modeling to establish relationships between chemical structure and biological activity, and network pharmacology to understand the complex interactions of this compound within biological systems. ejbps.comfrontiersin.orgglobalresearchonline.netresearchgate.netnih.gov These computational tools accelerate the research process by reducing the need for extensive experimental screening. frontiersin.orgglobalresearchonline.netresearchgate.net

This compound is a chemical compound that has garnered research interest, particularly due to its presence in Azadirachta indica (Neem) ammpdb.comgenaqua.org. It is a synthetic compound belonging to the coumarin (B35378) family, characterized by a hydroxycoumarin backbone with a naphthyl substituent ontosight.ai. Another compound, Nimocinolide (C28H36O8), also exists and has a different PubChem CID nih.gov. This article focuses specifically on this compound (C28H36O5). Research into this compound has explored potential therapeutic applications, including anticoagulant and anti-inflammatory effects ontosight.ai. Its structural similarity to warfarin, an anticoagulant, has prompted investigation into its ability to inhibit vitamin K epoxide reductase ontosight.ai. The coumarin scaffold may also contribute to anti-inflammatory properties ontosight.ai.

Future research directions for this compound are focused on a deeper understanding of its biological interactions, expanding its potential therapeutic uses, developing improved versions, and employing advanced research methodologies.

Future Directions and Emerging Research Avenues for Nimocinol

Deeper Elucidation of Undiscovered Mechanisms of Action

While some potential mechanisms of action for Nimocinol have been explored, such as the inhibition of vitamin K epoxide reductase for its anticoagulant effects and the general anti-inflammatory potential linked to its coumarin (B35378) structure, a comprehensive understanding of its molecular targets and pathways remains an active area for future research ontosight.ai. Investigating undiscovered mechanisms could reveal novel therapeutic applications or provide a more complete picture of its known activities. For instance, studies could focus on identifying specific enzymes, receptors, or signaling pathways that this compound interacts with in various cellular contexts. Research into the anti-inflammatory and antioxidant activities of Neem-derived compounds, including this compound, suggests the need for further investigation into their mechanisms of action researchgate.net. Computational studies have also explored the potential of this compound to interact with viral proteins, such as the SARS-CoV-2 main protease, indicating potential antiviral mechanisms that warrant deeper experimental investigation nih.govrjptonline.orgresearchgate.net.

Exploration of Novel Preclinical Therapeutic Applications

Existing research has touched upon this compound's potential in areas like anticoagulation and inflammation ontosight.ai. Future preclinical studies aim to explore novel therapeutic applications based on its chemical structure and observed biological activities. Given its origin from Azadirachta indica, a plant known for diverse medicinal properties, including antimalarial and antiplasmodial effects, further investigation into these areas for this compound specifically is warranted ammpdb.com. Computational studies have also indicated potential antiviral activity against SARS-CoV-2 by interacting with the main protease, suggesting a novel avenue for preclinical exploration nih.govrjptonline.orgresearchgate.net. The broad range of bioactive compounds found in Neem, including this compound, have led to investigations into various conditions, such as cancer and infectious diseases mdpi.comresearchgate.netnih.govmdpi.com. Future research could focus on specific cancer types, microbial infections, or other conditions where compounds with similar structures or known Neem bioactivity have shown promise.

Rational Design and Synthesis of Enhanced this compound Analogs

The development of this compound analogs through rational design and synthesis represents a significant future direction. This approach aims to create new compounds with improved potency, selectivity, pharmacokinetic properties, or reduced potential for off-target effects compared to the parent compound nih.govnih.govresearchgate.net. By understanding the structure-activity relationships of this compound, researchers can design modifications to its hydroxycoumarin and naphthyl moieties to enhance desired biological activities. Computational modeling and cheminformatics tools can play a crucial role in this process, predicting the potential activity and properties of novel analogs before synthesis researchgate.netresearchgate.netacs.org. This iterative process of design, synthesis, and biological evaluation is essential for optimizing the therapeutic potential of this compound-based compounds.

Translational Research in Advanced Preclinical Models and Systems Biology Approaches

Translational research involving advanced preclinical models is crucial for bridging the gap between in vitro findings and potential clinical applications. Future studies should utilize more complex biological systems, such as 3D cell cultures, organoids, and relevant animal models, to better simulate the in vivo environment and evaluate this compound's efficacy and mechanisms in a more physiologically relevant context uevora.pt. Furthermore, the application of systems biology approaches will be invaluable frontiersin.orgnih.gov. This involves integrating data from various levels of biological organization, such as genomics, proteomics, and metabolomics, to gain a holistic understanding of how this compound affects biological systems. Quantitative Systems Pharmacology (QSP) models, which use dynamic computational modeling to capture mechanisms and predict translational outcomes, could be employed to accelerate the preclinical evaluation and inform future clinical study design frontiersin.orgnih.gov. These advanced approaches will provide more robust data to support the potential translation of this compound research into therapeutic strategies.

Q & A

Q. What foundational studies support Nimocinol’s antiviral potential?

this compound’s antiviral potential was identified through in silico molecular docking studies against SARS-CoV-2 proteins (PLpro, 3CLpro, nsp12) and host protease TMPRSS1. These studies calculated binding affinities (Gibbs free energy) and prioritized compounds with pharmacokinetic and toxicity profiles comparable to reference drugs like dexamethasone. ADMET predictions using tools like the vNN Web Server further validated its drug-likeness .

Q. How is this compound identified and characterized in pharmacological research?

Identification involves isolating compounds from Azadirachta indica using chromatographic techniques (e.g., HPLC). Structural characterization employs NMR and mass spectrometry. Purity and stability are confirmed via spectroscopic and thermal analysis, following protocols for novel compound validation outlined in guidelines for experimental reproducibility .

Q. What are the key pharmacokinetic parameters evaluated for this compound?

ADMET studies assess absorption, distribution, metabolism, excretion, and toxicity. For this compound, parameters like bioavailability, blood-brain barrier permeability, and hepatotoxicity are critical. Computational tools predict these properties, but in vitro assays (e.g., Caco-2 cell permeability) and in vivo models are required for validation .

Advanced Research Questions

Q. What methodologies validate this compound’s binding affinity and specificity?

- Step 1 : Retrieve protein structures (e.g., PLpro PDB: 6wx4) from databases like Protein Data Bank.

- Step 2 : Perform molecular docking using AutoDock Vina 1.5.6, analyzing Gibbs free energy (ΔG ≤ -7 kcal/mol indicates strong binding).

- Step 3 : Validate interactions via molecular dynamics simulations (e.g., RMSD, hydrogen bonding analysis). Example results for this compound:

| Protein Target | Binding Affinity (ΔG, kcal/mol) | Reference Drug Comparison |

|---|---|---|

| PLpro (6wx4) | -8.2 | Dexamethasone: -7.9 |

| TMPRSS1 (5ce1) | -7.8 | Dexamethasone: -7.5 |

| Data derived from docking studies . |

Q. How can researchers resolve contradictions between in silico predictions and in vitro efficacy data?

- Systematic Sensitivity Analysis : Adjust docking parameters (e.g., grid size, flexibility) to account for protein conformational changes.

- Empirical Validation : Use orthogonal assays (e.g., surface plasmon resonance for binding affinity, enzymatic inhibition assays).

- Meta-Analysis : Compare results across multiple studies to identify confounding variables (e.g., solvent effects, protein purity) .

Q. What experimental design principles optimize in vivo studies of this compound?

- Dosage Optimization : Conduct dose-response studies to determine IC50/EC50 values.

- Control Groups : Include vehicle controls and reference drugs (e.g., remdesivir for antiviral activity).

- Endpoint Selection : Measure viral load reduction, cytokine profiles, and histopathological changes. Guidelines from pharmacological journals emphasize statistical power analysis (≥80%) and blinding protocols to reduce bias .

Q. How should researchers integrate multi-omics data to study this compound’s mechanism of action?

- Transcriptomics : Identify gene expression changes post-treatment (e.g., RNA-seq of infected cells).

- Proteomics : Quantify viral/host protein levels via mass spectrometry.

- Network Pharmacology : Construct protein interaction networks to pinpoint synergistic targets. Tools like STRING or KEGG Pathway analysis contextualize findings within broader biological pathways .

Q. What strategies ensure reproducibility in this compound research?

- Protocol Standardization : Detailed Materials and Methods sections, including solvent concentrations, incubation times, and equipment specifications.

- Data Transparency : Share raw docking scores, spectral data, and statistical code via repositories like Zenodo.

- Independent Replication : Collaborate with third-party labs to validate key findings, as recommended by guidelines for medicinal chemistry research .

Data Contradiction and Analysis

Q. How to address variability in ADMET predictions across computational platforms?

- Tool Comparison : Run predictions using multiple platforms (e.g., vNN, SwissADME, ProTox-II) to identify consensus results.

- In Vitro-In Silico Correlation: Validate computational predictions with assays like Caco-2 permeability or microsomal stability tests. Discrepancies often arise from differences in training datasets or algorithms, necessitating cross-platform validation .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound studies?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50.

- ANOVA with Post Hoc Tests : Compare efficacy across dosage groups.

- Meta-Regression : Pool data from multiple studies to assess covariates (e.g., cell type, assay duration).

Reporting standards require explicit documentation of p-values, confidence intervals, and effect sizes .

Tables of Key Findings

Table 1 : this compound’s Molecular Docking Results vs. Reference Compounds

| Target Protein | This compound (ΔG, kcal/mol) | Dexamethasone (ΔG, kcal/mol) |

|---|---|---|

| PLpro (6wx4) | -8.2 | -7.9 |

| 3CLpro (6YB7) | -7.5 | -7.3 |

| TMPRSS1 (5ce1) | -7.8 | -7.5 |

| Source: Molecular docking analysis . |

Table 2 : ADMET Profile of this compound

| Parameter | Prediction | Validation Method |

|---|---|---|

| Bioavailability | 85% (High) | Caco-2 assay |

| Hepatotoxicity | Low | Ames test |

| BBB Permeability | Moderate | PAMPA assay |

| Source: vNN Web Server and experimental data . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.